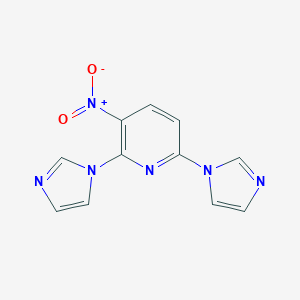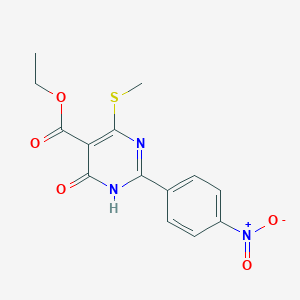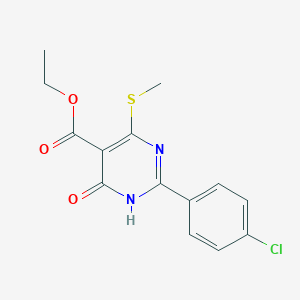
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions and a nitro group at the 3 position
Preparation Methods
The synthesis of 2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE typically involves multi-step reactions. One common synthetic route includes the nitration of 2,6-di(1H-imidazol-1-yl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The imidazole groups can participate in substitution reactions, where the hydrogen atoms on the imidazole rings can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas and catalysts for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the imidazole groups can coordinate with metal ions, influencing the compound’s overall activity and function.
Comparison with Similar Compounds
Similar compounds to 2,6-BIS(1H-IMIDAZOL-1-YL)-3-NITROPYRIDINE include other pyridine derivatives substituted with imidazole groups, such as:
- 2,6-di(1H-imidazol-1-yl)pyridine
- 3-amino-2,6-di(1H-imidazol-1-yl)pyridine
- 3-chloro-2,6-di(1H-imidazol-1-yl)pyridine
The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H8N6O2 |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2,6-di(imidazol-1-yl)-3-nitropyridine |
InChI |
InChI=1S/C11H8N6O2/c18-17(19)9-1-2-10(15-5-3-12-7-15)14-11(9)16-6-4-13-8-16/h1-8H |
InChI Key |
LDUPBNGAJSXGNA-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314637.png)
![2-CHLORO-5-(5-{[(2Z)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B314638.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B314639.png)
![ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314640.png)


![3-(benzylsulfanyl)-5-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-4H-1,2,4-triazol-4-ylamine](/img/structure/B314646.png)
![4-amino-5-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B314647.png)
![2-[({5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314648.png)
![5,7-Dimethyl-2-[({5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314649.png)
![3-{[(5-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B314651.png)
![2-(Hexylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314655.png)
![2-(Ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314658.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl octyl sulfide](/img/structure/B314659.png)
